METHYL 2-{2-[7-(3-METHYLPIPERIDIN-1-YL)-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2-YL]ACETAMIDO}BENZOATE
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Overview
Description
METHYL 2-{2-[7-(3-METHYLPIPERIDIN-1-YL)-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2-YL]ACETAMIDO}BENZOATE is a complex organic compound featuring a triazolo-pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{2-[7-(3-METHYLPIPERIDIN-1-YL)-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2-YL]ACETAMIDO}BENZOATE typically involves multi-step organic reactions. One common method involves the cyclization of enaminonitriles with benzohydrazides under microwave irradiation, which is a catalyst-free and eco-friendly approach . This method demonstrates good functional group tolerance and yields the target compound efficiently.
Industrial Production Methods
Industrial production of this compound may involve scaling up the microwave-mediated synthesis or employing other high-throughput methods such as continuous flow chemistry. These methods ensure consistent quality and yield, making the compound suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{2-[7-(3-METHYLPIPERIDIN-1-YL)-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2-YL]ACETAMIDO}BENZOATE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s biological activity.
Reduction: This reaction can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure optimal yields and purity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
METHYL 2-{2-[7-(3-METHYLPIPERIDIN-1-YL)-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2-YL]ACETAMIDO}BENZOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Mechanism of Action
The mechanism of action of METHYL 2-{2-[7-(3-METHYLPIPERIDIN-1-YL)-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2-YL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets. For instance, it inhibits CDK2 by binding to its active site, preventing the phosphorylation of substrates necessary for cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolo-pyrimidine core and exhibit various biological activities, including acting as enzyme inhibitors.
Pyrazolo[3,4-d]pyrimidines: Another class of compounds with a similar core structure, known for their anticancer properties.
Uniqueness
METHYL 2-{2-[7-(3-METHYLPIPERIDIN-1-YL)-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2-YL]ACETAMIDO}BENZOATE is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a promising candidate for further development as a targeted anticancer agent.
Properties
IUPAC Name |
methyl 2-[[2-[7-(3-methylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O4/c1-14-6-5-10-25(12-14)17-9-11-26-20(23-17)24-27(21(26)30)13-18(28)22-16-8-4-3-7-15(16)19(29)31-2/h3-4,7-9,11,14H,5-6,10,12-13H2,1-2H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVDTMPDUIKOHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=NN(C(=O)N3C=C2)CC(=O)NC4=CC=CC=C4C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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